molecular formula C12H15BrO3 B14038571 4-(3-Bromopropoxy)methyl benzoate

4-(3-Bromopropoxy)methyl benzoate

Cat. No.: B14038571
M. Wt: 287.15 g/mol
InChI Key: IIEPJTHWXJSVBW-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)methyl benzoate (methyl 4-(3-bromopropoxy)benzoate) is an organobromine ester characterized by a benzoyloxy group substituted with a 3-bromopropoxy chain at the para position. Its molecular formula is C₁₁H₁₃BrO₃, and it is typically synthesized via alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base, yielding 83% as a white crystalline solid . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.98 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.16 (t, 2H), 3.88 (s, 3H), 3.60 (t, 2H), 2.34 (m, 2H).
  • ¹³C NMR (CDCl₃): δ 166.9 (C=O), 162.5 (Ar-O), 131.7 (Ar-CH), 114.2 (Ar-CH), 65.6 (OCH₂), 51.9 (OCH₃), 32.2 (CH₂Br), 29.7 (CH₂) .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing translocator protein 18 (TSPO) ligands for neuroinflammation imaging .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 4-(3-bromopropoxymethyl)benzoate

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)11-5-3-10(4-6-11)9-16-8-2-7-13/h3-6H,2,7-9H2,1H3

InChI Key

IIEPJTHWXJSVBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCCCBr

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(3-Bromopropoxy)methyl Benzoate

Two-Step One-Pot Synthesis via Friedel-Crafts Acylation and Esterification

A highly efficient and industrially scalable method for synthesizing 4-(3-bromopropyl) methyl benzoate (a close structural analog and precursor to this compound) involves a two-step one-pot process, as described in a 2020 patent disclosure.

Reaction Scheme and Conditions:
Step Reactants and Conditions Description
1 1-Bromo-3-phenylpropane, oxalyl chloride, aluminum trichloride, aprotic solvent (e.g., trichloroethylene) Friedel-Crafts acylation at -5 °C to room temperature for 0.5–3 hours forms 4-(3-bromopropyl)benzoyl chloride intermediate
2 Methanol added dropwise at -5 °C, then stirred at room temperature for 1–3 hours Esterification of the acyl chloride intermediate to yield methyl 4-(3-bromopropyl) benzoate
  • The molar ratios are approximately 1:1.1:1.05 for 1-bromo-3-phenylpropane, oxalyl chloride, and aluminum trichloride, respectively.
  • The concentration of 1-bromo-3-phenylpropane in the solvent is maintained at 30–70 g/L, optimally 50 g/L.
  • Aprotic solvents suitable for the reaction include trichloroethylene, dichloromethane, dichloroethane, chloroform, nitrobenzene, carbon disulfide, ethyl acetate, N,N-dimethylacetamide, and dimethyl sulfoxide.
  • When trichloroethylene is used, the volume ratio of trichloroethylene to methanol in the reaction mixture ranges from 0.5 to 2, with 2 being optimal.
Yield and Purification:
  • The isolated yield of methyl 4-(3-bromopropyl) benzoate is approximately 40.7%.
  • Purification involves extraction with dichloromethane, washing, drying, and column chromatography.
Analytical Data:
  • Proton nuclear magnetic resonance spectroscopy confirms the product structure with characteristic aromatic and aliphatic proton signals.
Advantages:
  • The method uses inexpensive, commercially available starting materials.
  • The reaction proceeds under mild conditions (room temperature).
  • The process is amenable to industrial scale-up due to simplicity and cost-effectiveness.
  • The one-pot approach reduces purification steps and waste generation.

Alternative Approaches: Bromination of Propoxybenzoate Derivatives

Another approach to obtain this compound involves the bromination of 3-hydroxypropyl benzoate derivatives using reagents such as carbon tetrabromide and triphenylphosphine in dichloromethane under nitrogen atmosphere.

Reaction Scheme:
Step Reactants and Conditions Description
1 3-Hydroxypropyl benzoate, carbon tetrabromide, triphenylphosphine, dichloromethane, 0 °C to room temperature Conversion of hydroxyl group to bromide via Appel reaction
  • The reaction is typically stirred for 12 hours at room temperature.
  • Workup includes aqueous extraction, washing with saturated sodium chloride solution, drying over sodium sulfate, and purification by flash chromatography.
Yield:
  • The brominated product is obtained in yields around 77.6%, demonstrating high efficiency.
Notes:
  • This method is suitable when the hydroxypropyl ester is readily available.
  • The Appel reaction is a mild and selective method for converting alcohols to alkyl bromides without affecting other functional groups.

Comparative Summary of Preparation Methods

Method Starting Materials Reaction Type Conditions Yield (%) Advantages Limitations
Two-step one-pot Friedel-Crafts acylation + esterification 1-Bromo-3-phenylpropane, oxalyl chloride, AlCl3, methanol Friedel-Crafts acylation, esterification -5 °C to RT, 0.5–3 h + 1–3 h ~40.7 Simple, cost-effective, industrially scalable Moderate yield, requires careful temperature control
Appel reaction bromination of hydroxypropyl benzoate 3-Hydroxypropyl benzoate, CBr4, PPh3 Bromination (Appel reaction) 0 °C to RT, 12 h ~77.6 High yield, mild conditions Requires hydroxypropyl ester precursor
Multi-step esterification, Pd-catalyzed coupling, halogenation 4-Bromo-2-methylbenzoic acid and derivatives Esterification, coupling, halogenation Various Not specified Versatile for substituted benzoates More complex, multi-step

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Propoxy Benzoates

(a) Methyl 4-(3-Chloropropoxy)benzoate
  • Synthesis : Prepared via alkylation of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane, achieving a 93.7% yield .
  • Physical Properties : Melting point = 384 K (110.85°C), higher than the bromo analog, likely due to chlorine’s smaller atomic radius enhancing crystal packing .
  • Applications : Used as a precursor to dronedarone, an antiarrhythmic drug .
(b) Methyl 4-(3-Bromopropoxy)-3-(trifluoromethyl)benzoate
  • Synthesis : Derived from methyl 4-hydroxy-3-(trifluoromethyl)benzoate and 1-bromo-3-chloropropane (94% yield) .

Table 1: Comparison of Halogenated Propoxy Benzoates

Compound Molecular Formula Yield m.p. (°C) Key Applications
Methyl 4-(3-bromopropoxy)benzoate C₁₁H₁₃BrO₃ 83% Not reported TSPO ligand synthesis
Methyl 4-(3-chloropropoxy)benzoate C₁₁H₁₃ClO₃ 93.7% 110.85 Dronedarone precursor
Methyl 4-(3-BrOPr)-3-CF₃-benzoate C₁₂H₁₂BrF₃O₃ 94% Not reported Drug intermediates

Substituent Position and Functional Group Variations

(a) Methyl 3-Bromo-4-methylbenzoate
  • Structure : Bromine and methyl groups at meta and para positions, respectively.
  • Properties : Lower polarity due to methyl substitution; used in cross-coupling reactions .
(b) Methyl 4-(Bromomethyl)benzoate
  • Synthesis: Employed in Williamson ether synthesis with 4-cyanophenol .
  • Reactivity : The bromomethyl group facilitates nucleophilic substitutions, unlike the bromopropoxy chain in the target compound, which is more suited for elongation of carbon chains .

Aromatic Ring-Modified Analogs

Compounds such as Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) () incorporate a bromophenyl-quinoline moiety, enhancing π-π stacking interactions in receptor binding. These derivatives exhibit distinct pharmacological profiles compared to simpler bromopropoxy benzoates, highlighting the impact of aromatic system complexity on bioactivity .

Research Findings and Trends

  • Reactivity : Bromopropoxy groups exhibit slower nucleophilic substitution rates compared to chloropropoxy analogs due to weaker C-Br bond polarization, influencing their utility in stepwise syntheses .
  • Thermal Stability : Chlorinated derivatives generally have higher melting points than brominated ones, as seen in Table 1, attributed to tighter crystal lattice interactions .
  • Pharmacological Relevance : Bromine’s hydrophobicity improves blood-brain barrier penetration in neuroimaging agents, whereas chlorine’s smaller size favors metabolic stability in cardiovascular drugs .

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